2-(Difluoromethyl)-6-nitrobenzoic acid
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Overview
Description
2-(Difluoromethyl)-6-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 6-nitrobenzoic acid using difluoromethylating agents such as ClCF2H in the presence of a base . The reaction conditions often require a solvent like acetonitrile and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of metal-based catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-(Difluoromethyl)-6-aminobenzoic acid.
Reduction: Formation of 2-(Carboxymethyl)-6-nitrobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-6-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-6-nitrobenzoic acid
- 2-(Difluoromethyl)-4-nitrobenzoic acid
- 2-(Difluoromethyl)-6-aminobenzoic acid
Comparison: 2-(Difluoromethyl)-6-nitrobenzoic acid is unique due to the specific positioning of the difluoromethyl and nitro groups on the benzoic acid core. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the trifluoromethyl analog may exhibit different lipophilicity and metabolic stability, while the aminobenzoic acid derivative may have altered binding properties to biological targets .
Properties
IUPAC Name |
2-(difluoromethyl)-6-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-7(10)4-2-1-3-5(11(14)15)6(4)8(12)13/h1-3,7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHGRBTYACOWCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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